N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide
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Description
Scientific Research Applications
Directed Metalation in Organic Synthesis
N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide and its derivatives have been explored in the context of organic synthesis, particularly in directed metalation reactions. For example, a study by Reitz and Massey (1990) demonstrated the use of N-tert-butyl-N-methyl-2-methoxybenzamide in directed metalation, leading to the efficient synthesis of lunularic acid (Reitz & Massey, 1990).
Insecticidal Activities
Research into novel N-alkoxysulfenyl-N'-tert-butyl-N, N'-diacylhydrazines, which are structurally related to N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide, has shown promising insecticidal properties. Zhao et al. (2007) found that these compounds, including N-methoxysufenyl-N'-tert-butyl-N-4-ethylbenzoyl-N'-3,5-dimethylbenzoylhydrazide, exhibit strong stomach and contact poison properties against various pests (Zhao et al., 2007).
Dual Chemosensor Development
The development of dual chemosensors using compounds related to N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide has been a subject of interest. A study by Roy et al. (2019) reported on a rhodamine-based compound acting as a fluorescent dual sensor for Zn2+ and Al3+ ions, demonstrating the potential for such compounds in sensing applications (Roy et al., 2019).
Solid-Phase Peptide Synthesis
N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide derivatives have been utilized in solid-phase peptide synthesis. Thennarasu and Liu (2010) explored the use of derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol as safety-catch protecting groups and linkers, demonstrating their stability and reactivity in peptide synthesis (Thennarasu & Liu, 2010).
Antidiabetic Potential
The compound's potential in diabetes treatment has been explored. Jung et al. (2017) investigated the antidiabetic effects of a structurally similar compound, (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158), demonstrating its effectiveness in activating peroxisome proliferator-activated receptors and lowering plasma glucose levels (Jung et al., 2017).
Molar Refraction and Polarizability Studies
Sawale et al. (2016) conducted studies on the molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate, a compound related to N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide. These studies contribute to understanding the physical properties of such compounds (Sawale et al., 2016).
properties
IUPAC Name |
N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-14(2,3)16-21(18,19)10-9-15-13(17)11-5-7-12(20-4)8-6-11/h5-8,16H,9-10H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUICCJILODDCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide |
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